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Di(benzotriazol-1-yl)carbonate

Cat. No.: B3043531
CAS No.: 88544-01-8
M. Wt: 296.24 g/mol
InChI Key: PPQNDCSTOHZQEH-UHFFFAOYSA-N
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Description

Historical Context of Carboxylic Acid Activation in Complex Molecule Synthesis

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that, on its own, is thermodynamically unfavorable. Early methods to overcome this hurdle involved converting the carboxylic acid into a more reactive derivative, such as an acid chloride or anhydride (B1165640). iajpr.com While effective, these methods often require harsh conditions and can be incompatible with sensitive functional groups present in complex molecules. iajpr.com The need for milder and more selective activation methods became particularly apparent with the advent of solid-phase peptide synthesis, where the growing peptide chain is attached to a solid support.

The development of "coupling reagents" revolutionized this field. These reagents react with the carboxylic acid in situ to form a highly reactive intermediate that readily couples with the amine. Early examples included carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC). nih.gov However, the use of DCC was often plagued by the formation of N-acylurea byproducts and the potential for racemization of chiral amino acids. researchgate.net This led to the search for additives that could suppress these side reactions, with 1-hydroxybenzotriazole (B26582) (HOBt) being a landmark discovery. google.com

Evolution of Benzotriazole-Derived Activating Agents in Peptide and Amide Bond Formation

The success of HOBt as an additive paved the way for the development of a new class of activating agents derived from benzotriazole (B28993). These reagents incorporate the beneficial properties of HOBt directly into their structure. The rationale behind their efficacy lies in the formation of an active ester intermediate, the 1-benzotriazolyl ester, which is highly reactive towards amines but less prone to side reactions than the intermediates formed with carbodiimides alone. beilstein-journals.org

This evolution led to the creation of a host of "onium" salts, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate), which became the workhorses of peptide synthesis for many years. nih.govresearchgate.net These reagents offered faster reaction times, higher coupling efficiencies, and greater reliability compared to earlier methods. nih.gov The benzotriazole moiety in these compounds acts as an excellent leaving group, facilitating the aminolysis of the activated carboxylic acid. nih.gov

Position and Significance of Di(benzotriazol-1-yl)carbonate in Modern Synthetic Methodologies

This compound (DBTC), also known as Bis(1-benzotriazolyl) carbonate, represents a further refinement in the family of benzotriazole-derived activating agents. chemicalbook.com It is a stable, crystalline solid that can be easily handled and stored. koreascience.kr DBTC is prepared from 1-hydroxybenzotriazole and a carbonyl source, such as phosgene (B1210022) or a chloroformate. koreascience.kr

Its significance in modern synthetic methodologies stems from its dual role as both an activating agent for carboxylic acids and a carbonylating agent. researchgate.net In the context of amide bond formation, DBTC reacts with a carboxylic acid to form the highly reactive 1-benzotriazolyl ester, which then smoothly couples with an amine. This process is generally clean and efficient, providing high yields of the desired amide.

Beyond amide bond synthesis, DBTC's ability to act as a carbonylating agent allows for the one-pot synthesis of other important functional groups. For instance, it can be used to prepare ureas from amines and carbamates from alcohols. researchgate.net This versatility makes DBTC a valuable reagent in a wide range of synthetic applications, from peptide chemistry to the synthesis of complex heterocyclic compounds. biorxiv.orgethernet.edu.et

Interactive Data Tables

Below are interactive tables summarizing key information about the compounds mentioned in this article.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8N6O3 B3043531 Di(benzotriazol-1-yl)carbonate CAS No. 88544-01-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(benzotriazol-1-yl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N6O3/c20-13(21-18-11-7-3-1-5-9(11)14-16-18)22-19-12-8-4-2-6-10(12)15-17-19/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQNDCSTOHZQEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2OC(=O)ON3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88544-01-8
Record name Di(1-benzotriazolyl)carbonate
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Synthetic Methodologies for Di Benzotriazol 1 Yl Carbonate

Established Chemical Synthetic Routes and Reaction Conditions

The most established method for synthesizing Di(benzotriazol-1-yl)carbonate involves the reaction of 1-hydroxybenzotriazole (B26582) (HOBt) with a carbonyl source, typically phosgene (B1210022) or its safer solid equivalent, triphosgene (B27547). dergipark.org.tr This reaction is generally carried out in an inert anhydrous solvent in the presence of a base to neutralize the hydrochloric acid byproduct.

The classical approach utilizes gaseous phosgene, which, while effective, poses significant handling risks due to its extreme toxicity. A typical procedure involves the slow addition of a solution of phosgene in a solvent like toluene (B28343) to a cooled solution of 1-hydroxybenzotriazole and a base, such as pyridine (B92270), in a solvent like dichloromethane (B109758). koreascience.kr The reaction is highly exothermic and requires careful temperature control.

A significant improvement in safety is the use of triphosgene (bis(trichloromethyl) carbonate), a stable, crystalline solid that serves as a source of three equivalents of phosgene upon reaction. researchgate.net The reaction with triphosgene is generally performed under similar conditions to those with phosgene, where one-third of a molar equivalent of triphosgene is reacted with two equivalents of 1-hydroxybenzotriazole in the presence of a base.

Another established carbonylating agent that can be used is di(2-pyridyl) carbonate (2-DPC). While not directly producing this compound, it is used to form active esters, including benzotriazol-1-yl esters, indicating its potential as a carbonyl source in related syntheses.

A related compound, Di(1H-benzo[d] rsc.orgnih.govnih.govtriazol-1-yl)methanimine, is synthesized from cyanogen (B1215507) bromide and sodium benzotriazole (B28993). chemicalbook.com This highlights an alternative approach using different starting materials to create a molecule with a central carbon atom bonded to two benzotriazole moieties.

Table 1: Established Synthetic Routes for this compound and Analogs

Carbonyl Source Precursors Base Solvent(s) Typical Conditions
Phosgene 1-Hydroxybenzotriazole Pyridine, Triethylamine (B128534) Dichloromethane, Toluene -20°C to 0°C
Triphosgene 1-Hydroxybenzotriazole Pyridine, Triethylamine Dichloromethane, THF 0°C to room temperature
Cyanogen Bromide Sodium Benzotriazole - Dichloromethane Reflux

Precursor Derivatization and Intermediate Compound Isolation

The synthesis of this compound inherently involves the derivatization of its primary precursor, 1-hydroxybenzotriazole (HOBt). HOBt is an acidic compound, and its deprotonation by a base is a crucial first step to form the more nucleophilic benzotriazol-1-oxide anion. This anion then attacks the carbonyl source.

In the reaction with phosgene or triphosgene, an unstable intermediate, benzotriazol-1-yl chloroformate, is formed. koreascience.kr This intermediate is highly reactive and susceptible to decomposition, particularly in the presence of water. koreascience.kr Therefore, it is typically generated in situ and used immediately in the next step without isolation. The crude chloroformate is then reacted with a second equivalent of the HOBt anion to furnish the final this compound product.

The isolation of intermediates in this synthetic sequence is generally avoided due to their instability. The reaction is often performed as a one-pot synthesis where all reagents are added sequentially to the same reaction vessel. acs.org This approach minimizes handling of the hazardous and unstable intermediates.

Optimization of Synthetic Pathways for Enhanced Yield and Purity

Optimization of the synthesis of this compound focuses on several key parameters to maximize yield and purity. These include the choice of carbonylating agent, base, solvent, reaction temperature, and reaction time.

Choice of Reagents:

Carbonylating Agent: While phosgene is effective, triphosgene is often preferred due to its solid nature and easier handling, which contributes to a more controlled reaction and potentially higher purity of the crude product. dergipark.org.tr

Base: The choice of base is critical. Tertiary amines like triethylamine and pyridine are commonly used. The base must be strong enough to deprotonate HOBt but not so strong as to cause side reactions. The stoichiometry of the base is also important to ensure complete neutralization of the generated acid.

Solvent: Anhydrous aprotic solvents such as dichloromethane, tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) are essential to prevent hydrolysis of the reactive intermediates and the final product.

Reaction Conditions:

Temperature: The reaction is typically initiated at low temperatures (e.g., 0 °C or below) to control the exothermic reaction between HOBt and the phosgene source. koreascience.kr The temperature may then be allowed to rise to room temperature to ensure the reaction goes to completion.

Reaction Time: The reaction time is monitored to ensure complete conversion. Incomplete reactions can lead to the presence of unreacted HOBt and the intermediate chloroformate, complicating purification.

Purification: Purification of this compound is typically achieved by recrystallization from a suitable solvent, such as a mixture of dichloromethane and petroleum ether. The purity of the final product is crucial for its application as a coupling reagent, as impurities can lead to side reactions and lower yields in subsequent peptide synthesis steps.

Table 2: Parameters for Optimization of this compound Synthesis

Parameter Considerations for Optimization
Carbonylating Agent Safety (Triphosgene > Phosgene), Stoichiometry
Base pKa, Steric Hindrance, Stoichiometry
Solvent Anhydrous, Aprotic, Solubilizing Power
Temperature Control of Exothermicity, Prevention of Decomposition
Reaction Time Ensuring Complete Conversion
Purification Recrystallization Solvent System

Exploration of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. The traditional synthesis of this compound using phosgene is inherently non-green due to the extreme toxicity of the reagent.

Alternative Reagents:

The use of triphosgene is a step towards a greener process, as it is a safer alternative to gaseous phosgene. dergipark.org.tr

Other, less hazardous carbonylating agents are being explored. For instance, 1,1'-carbonyldiimidazole (CDI) is a stable, crystalline solid used for similar transformations, though its direct application for DBC synthesis is less common. wikipedia.org The synthesis of CDI itself can be achieved from imidazole (B134444) and phosgene or triphosgene. orgsyn.orgchemicalbook.com

The use of carbon dioxide (CO2) as a C1 source is a major goal in green chemistry. While direct synthesis of DBC from CO2 and HOBt is not yet established, research into the catalytic conversion of CO2 into carbonates and carbamates is an active area. nih.govacs.org

Greener Solvents: The replacement of hazardous solvents like dichloromethane with greener alternatives is another key aspect. Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and ethyl acetate (B1210297) are being investigated for peptide synthesis and could potentially be applied to the synthesis of coupling reagents like DBC. acs.org

Atom Economy: One-pot syntheses, which are common for DBC, improve atom economy by reducing the number of purification steps and associated waste generation. acs.org

Emerging Methodologies and Novel Synthetic Approaches for this compound

Research into novel synthetic methodologies for carbonate and carbamate (B1207046) synthesis is ongoing, with potential applications for the production of this compound.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and easier scalability. The synthesis of carbamates has been successfully demonstrated in flow reactors, sometimes utilizing CO2 as a feedstock. nih.govacs.org This technology could be adapted for the synthesis of DBC, particularly to handle hazardous reagents like phosgene or unstable intermediates more safely in a closed system. beilstein-journals.org

Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Lipases have been shown to catalyze the synthesis of various carbonate compounds, often under mild conditions. nih.govnih.gov For example, immobilized lipase (B570770) B from Candida antarctica has been used for the synthesis of phenolic carbonates. unimi.itunimi.it While the direct enzymatic synthesis of this compound has not been reported, the development of robust enzymes for carbonate formation could open up new, sustainable routes to this important reagent.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates and improve yields in organic synthesis. While not specifically reported for DBC, microwave-assisted synthesis has been used for the preparation of N-substituted benzotriazole derivatives, suggesting its potential applicability. rjptonline.org

Mechanistic Elucidation of Di Benzotriazol 1 Yl Carbonate Reactivity

Role as a Carboxyl Group Activating Agent

The primary function of Di(benzotriazol-1-yl)carbonate in peptide synthesis and other acylation reactions is to activate a carboxyl group. This activation transforms the relatively unreactive carboxylic acid into a species that is highly susceptible to nucleophilic attack by an amine or alcohol, thus facilitating the formation of an amide or ester bond, respectively. uniurb.itresearchgate.net

The process begins with the reaction of the carboxylic acid with DBC. The benzotriazol-1-yl group is an excellent leaving group, making the carbonyl carbon of DBC highly electrophilic. The carboxylate anion attacks this carbonyl carbon, leading to the displacement of one of the benzotriazole (B28993) moieties and the formation of a highly reactive mixed anhydride (B1165640) intermediate. This intermediate is significantly more reactive than the original carboxylic acid.

Several coupling reagents operate on a similar principle of activating carboxylic acids, often involving the in situ formation of active esters or other reactive intermediates. researchgate.netresearchgate.net For instance, reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) also activate carboxyl groups by forming benzotriazole-based active esters. researchgate.netdiva-portal.org The effectiveness of these reagents stems from the stability of the resulting benzotriazole anion, which makes the initial activation step thermodynamically favorable.

Formation and Reactivity of Activated Ester Intermediates

Following the initial activation of the carboxylic acid by this compound, an activated ester intermediate is formed. Specifically, a 1-acyloxybenzotriazole (OBt active ester) is generated. acs.org This intermediate is key to the subsequent coupling reaction. The formation of such active esters is a common strategy in peptide synthesis to facilitate bond formation under mild conditions. uniurb.itrsc.org

The reactivity of this activated ester is attributed to the electron-withdrawing nature of the benzotriazole ring, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. acs.org The OBt active species is generally more stable than other highly reactive intermediates like O-acylisourea, which can form when using carbodiimide (B86325) reagents, yet it is sufficiently reactive to couple with amines or alcohols. acs.org This balance of stability and reactivity is crucial for achieving high yields and minimizing side reactions. globalresearchonline.net

The general mechanism involves the nucleophilic attack of an amine (for amide bond formation) or an alcohol (for ester bond formation) on the carbonyl carbon of the 1-acyloxybenzotriazole intermediate. This attack leads to the formation of a tetrahedral intermediate, which then collapses to form the desired amide or ester, releasing 1-hydroxybenzotriazole (B26582) (HOBt) as a byproduct. acs.org

Intermediate TypePrecursorsKey Features
1-Acyloxybenzotriazole (OBt active ester)Carboxylic acid + this compoundStable yet reactive intermediate. acs.org
O-AcylisoureaCarboxylic acid + Carbodiimide (e.g., DCC, DIC)Highly reactive, can rearrange to inactive N-acylurea. acs.org
Mixed AnhydrideCarboxylic acid + ChloroformateHighly reactive, requires careful temperature control. uni-kiel.de

Detailed Reaction Pathways in Amide Bond and Ester Formation

Amide Bond Formation:

The formation of an amide bond using this compound proceeds through a well-defined pathway.

Activation: The carboxylic acid reacts with DBC to form the 1-acyloxybenzotriazole active ester.

Coupling: The amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the active ester.

Product Formation: A tetrahedral intermediate is formed, which subsequently collapses to yield the stable amide bond and releases 1-hydroxybenzotriazole (HOBt). globalresearchonline.net

This method is widely employed in peptide synthesis, including solid-phase synthesis, due to its efficiency and the mild reaction conditions required. google.com The use of benzotriazole-based reagents like DBC helps to minimize side reactions that are common with other coupling agents. globalresearchonline.net

Ester Formation:

The pathway for ester formation is analogous to that of amide synthesis, with an alcohol serving as the nucleophile instead of an amine.

Activation: Similar to amide formation, the carboxylic acid is first activated by DBC to form the 1-acyloxybenzotriazole intermediate.

Coupling: The alcohol attacks the carbonyl carbon of the active ester.

Product Formation: The resulting tetrahedral intermediate collapses to form the desired ester and HOBt.

This method is particularly useful for the synthesis of esters under mild conditions, including those involving sensitive substrates. thieme-connect.de

Stereochemical Control and Racemization Suppression Mechanisms

A critical challenge in peptide synthesis is the preservation of the stereochemical integrity of the chiral amino acids. Racemization can occur at the α-carbon of the activated amino acid, leading to the formation of diastereomeric peptides with potentially different biological activities. globalresearchonline.netuni-kiel.de

This compound and other benzotriazole-based coupling reagents are known for their ability to suppress racemization. globalresearchonline.netgoogle.com The mechanism of racemization often involves the formation of a 5(4H)-oxazolone (or azlactone) intermediate. globalresearchonline.netuni-kiel.de This intermediate can easily tautomerize, leading to the loss of stereochemical information at the α-carbon.

The use of additives like 1-hydroxybenzotriazole (HOBt), which is also a byproduct of the reaction with DBC, is a key strategy to minimize racemization. acs.orggoogle.com HOBt can react with the initially formed highly reactive species to generate the more stable and less racemization-prone OBt active ester. acs.org The OBt active ester is less susceptible to forming the oxazolone (B7731731) intermediate compared to more reactive intermediates like O-acylisoureas formed from carbodiimides. acs.org By channeling the reaction through the more stable active ester pathway, the risk of racemization is significantly reduced, ensuring the synthesis of peptides with high optical purity. globalresearchonline.netuni-kiel.de

Coupling Reagent/AdditiveRacemization PotentialMechanism of Suppression
This compoundLowForms a relatively stable OBt active ester, minimizing oxazolone formation. acs.orgglobalresearchonline.net
Carbodiimides (e.g., DCC)HighCan form a highly reactive O-acylisourea that readily forms an oxazolone.
Carbodiimide + HOBtLowHOBt traps the O-acylisourea to form the less racemization-prone OBt active ester. acs.orggoogle.com

Computational Chemistry and Spectroscopic Investigations of Reaction Intermediates

The transient and highly reactive nature of the intermediates in peptide coupling reactions makes their experimental characterization challenging. Computational chemistry and spectroscopic techniques have provided invaluable insights into the reaction mechanisms.

Computational Studies: Density Functional Theory (DFT) calculations have been employed to investigate the reaction pathways and energetics of carboxyl group activation and coupling. mdpi.com These studies can model the structures of transition states and intermediates, helping to elucidate the factors that control reactivity and stereoselectivity. For example, computational models can predict the relative stabilities of different active ester intermediates and the energy barriers for their formation and subsequent reaction, corroborating the experimentally observed suppression of racemization with benzotriazole-based reagents. mdpi.com

Spectroscopic Investigations: Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and mass spectrometry are crucial for identifying and characterizing reaction intermediates. acs.org For instance, ³¹P NMR has been used to observe phosphonium (B103445) salt intermediates in related coupling reactions. acs.org Time-of-flight secondary-ion mass spectrometry (ToF-SIMS) and other mass spectrometry techniques can detect the transient species formed during the reaction, providing direct evidence for the proposed intermediates. mdpi.com X-ray crystallography has also been instrumental in determining the solid-state structure of stable active ester intermediates, offering a clear picture of their molecular geometry. researchgate.net These experimental techniques, in conjunction with computational modeling, provide a comprehensive understanding of the intricate mechanistic details of this compound's reactivity.

Applications of Di Benzotriazol 1 Yl Carbonate in Chemical Synthesis

Advanced Coupling Strategies in Peptide Synthesis

Di(benzotriazol-1-yl)carbonate (BTC) serves as a valuable reagent in the formation of peptide bonds, a fundamental reaction in the synthesis of peptides and proteins. Its utility spans both solution-phase and solid-phase peptide synthesis methodologies.

This compound in Solution-Phase Peptide Synthesis

In solution-phase peptide synthesis (SPPS), BTC is utilized as a coupling reagent to facilitate the formation of amide bonds between amino acids. The process typically involves the activation of the carboxylic acid group of an N-protected amino acid by reacting it with BTC. This reaction generates a highly reactive benzotriazol-1-yl active ester. This active ester then readily reacts with the free amino group of another amino acid or peptide fragment to form the desired peptide bond.

The use of BTC in solution-phase synthesis offers several advantages. The resulting byproducts, primarily 1-hydroxybenzotriazole (B26582) (HOBt) and carbon dioxide, are generally easy to remove from the reaction mixture. This simplifies the purification process of the synthesized peptide. Furthermore, the reaction conditions are typically mild, which helps to minimize side reactions such as racemization, a critical consideration in maintaining the stereochemical integrity of the peptide. Research has demonstrated the successful application of BTC and related benzotriazole-based reagents in the solution-phase synthesis of various peptide fragments. For instance, it has been employed in the synthesis of modified peptides, including those that constitute antifungal cyclic depsipeptides. researchgate.net

This compound in Solid-Phase Peptide Synthesis (SPPS)

This compound and its derivatives are also instrumental in solid-phase peptide synthesis (SPPS), a technique where peptides are assembled on a solid support. epo.org In SPPS, the C-terminal amino acid is first anchored to a solid resin. Subsequently, the peptide chain is elongated by sequential addition of N-protected amino acids.

BTC can be used to create pre-activated building blocks for SPPS. For example, Fmoc-protected benzotriazole (B28993) esters of aza-amino acids have been developed as bench-stable, pre-activated building blocks for automated solid-phase azapeptide synthesis. biorxiv.org This approach significantly reduces reaction times and improves both the crude purity and isolated yields of the target azapeptides. biorxiv.org A fully automated platform utilizing these building blocks has been successfully employed for the synthesis of azapeptide analogues of the 31-residue peptide hormone, glucagon-like peptide-1 (GLP-1). biorxiv.org

Synthesis MethodRole of this compoundAdvantages
Solution-Phase Peptide Synthesis Coupling reagent to form active estersMild reaction conditions, easy removal of byproducts, minimal racemization.
Solid-Phase Peptide Synthesis Formation of pre-activated amino acid building blocksHigh coupling efficiency, reduced reaction times, improved purity and yield, compatibility with automated synthesis. biorxiv.org

Facilitation of Sterically Hindered Amide Bond Formation

The formation of amide bonds between sterically hindered amino acids, such as those with bulky side chains or α,α-disubstituted amino acids, presents a significant challenge in peptide synthesis. Standard coupling methods often result in low yields due to the steric hindrance around the reacting centers.

This compound and related benzotriazole-based reagents have proven to be effective in overcoming these steric challenges. nih.gov The high reactivity of the benzotriazol-1-yl active ester intermediate generated from BTC allows the coupling reaction to proceed even with sterically demanding substrates. This has enabled the synthesis of peptides containing challenging sequences that would be difficult to access using other methods. The use of such reagents increases yields and shortens reaction times for these difficult couplings. nih.gov

Chemo- and Regioselective Coupling Reactions

In the synthesis of complex molecules containing multiple functional groups, chemo- and regioselectivity are of paramount importance. This compound can be utilized in coupling reactions where specific functional groups must react while others remain untouched.

The reactivity of the active ester generated from BTC can be modulated to achieve selective acylation. For instance, in the presence of different nucleophiles, such as amines and alcohols, selective amide bond formation can often be achieved over esterification under appropriate reaction conditions. This selectivity is crucial in the synthesis of peptidomimetics and other complex organic molecules where precise control over bond formation is required. ethernet.edu.etresearchgate.net

Applications in Macrocyclization and Ligating Strategies

Macrocyclization, the formation of large cyclic molecules, is a key step in the synthesis of many biologically active compounds, including cyclic peptides and natural products. This compound and its derivatives are employed as activating agents in intramolecular coupling reactions to facilitate ring closure.

The efficiency of macrocyclization is often dependent on the concentration of the linear precursor and the choice of coupling reagent. Benzotriazole-based reagents have been successfully used in high-yielding macrocyclization reactions, even at relatively high concentrations, by promoting the desired intramolecular cyclization over intermolecular polymerization. uni-kiel.de These reagents have been instrumental in the synthesis of various cyclic peptides and have been utilized in dual bio-orthogonal ligation strategies for the creation of organo-peptide hybrids. rochester.edu

ApplicationRole of this compoundKey Research Findings
Sterically Hindered Amide Bond Formation Facilitates coupling of bulky amino acids.Overcomes steric hindrance, leading to higher yields and shorter reaction times. nih.gov
Chemo- and Regioselective Coupling Enables selective acylation of specific functional groups.Allows for precise control in the synthesis of complex molecules and peptidomimetics. ethernet.edu.etresearchgate.net
Macrocyclization and Ligation Promotes intramolecular ring closure.Enables high-yielding synthesis of cyclic peptides and facilitates bio-orthogonal ligation strategies. uni-kiel.derochester.edu

Esterification and Lactonization Reactions Mediated by this compound

Beyond its primary role in amide bond formation, this compound is also a versatile reagent for the synthesis of esters and lactones (cyclic esters).

The reaction mechanism for esterification is analogous to that of amidation. BTC activates a carboxylic acid to form the corresponding benzotriazol-1-yl active ester. This activated intermediate then reacts with an alcohol to yield the desired ester. This method is particularly useful for the esterification of carboxylic acids under mild conditions, which is advantageous for substrates that are sensitive to harsh acidic or basic conditions often employed in traditional esterification methods.

Similarly, BTC can be used to promote intramolecular esterification, leading to the formation of lactones. This lactonization reaction is a powerful tool for the synthesis of various natural products and other complex cyclic molecules containing a lactone moiety. The mild reaction conditions and high efficiency of BTC-mediated lactonization make it a valuable method in organic synthesis.

Amidation and Thioamidation Reactions Beyond Peptides

This compound (BTC) and its derivatives are effective reagents for amidation and thioamidation reactions that extend beyond traditional peptide synthesis. These reagents facilitate the formation of amide and thioamide bonds in a variety of organic molecules.

One notable application is the synthesis of N-acylsulfonamides. These compounds can be prepared through the reaction of a carboxylic acid with a sulfonamide in the presence of a coupling agent like BTC. This methodology provides a route to a diverse range of N-acylsulfonamides which have applications in medicinal chemistry. google.com

Thioamidation reactions can be achieved using related benzotriazole-based reagents. For instance, bis(benzotriazol-1-yl)methanethione is a key reagent for thioacylation. bu.edu.eg It reacts with primary or secondary amines to produce thiocarbamoylbenzotriazoles, which are stable intermediates. bu.edu.eg These intermediates can then react with various nucleophiles to yield thioamides. For example, treatment of thiocarbonyl-6-nitrobenzotriazoles with primary and secondary amines in the presence of triethylamine (B128534) affords N-monosubstituted and N,N-disubstituted thioamides in high yields. bu.edu.eg

The following table summarizes the synthesis of various thioamides using a benzotriazole-assisted method:

Reactant 1Reactant 2ProductYield (%)
Thiocarbonyl-6-nitrobenzotriazolePrimary AmineN-Monosubstituted Thioamide80-98
Thiocarbonyl-6-nitrobenzotriazoleSecondary AmineN,N-Disubstituted Thioamide80-98
Bis(benzotriazol-1-yl)methanethionePrimary/Secondary AmineThiocarbamoylbenzotriazole60-98

Data sourced from J. Org. Chem. 2005, 70, 20, 7866-7875. bu.edu.eg

Synthesis of Ureas, Thioureas, and Carbamates

This compound and its analogues are valuable reagents for the synthesis of ureas, thioureas, and carbamates. These reactions typically proceed through the formation of an activated intermediate that readily reacts with amines, alcohols, or thiols.

Ureas and Thioureas: The synthesis of ureas can be achieved by reacting amines with an activated carbonyl source derived from BTC. A common strategy involves the in-situ generation of an isocyanate intermediate via a Curtius rearrangement of an N-acylbenzotriazole, which then reacts with an amine to form the urea (B33335). researchgate.net Similarly, N-thiocarbamoyl benzotriazoles, which can be considered synthetic equivalents of isothiocyanates, are utilized for the synthesis of thioureas. beilstein-journals.org For instance, milling N-thiocarbamoyl benzotriazoles with anilines in the presence of a base like sodium carbonate produces thioureas. beilstein-journals.org Mechanochemical methods have also been successfully employed for the synthesis of both symmetrical and unsymmetrical ureas and thioureas. beilstein-journals.orgrsc.org

Carbamates: Carbamates are readily synthesized by reacting BTC-activated alcohols (alkoxycarbonylbenzotriazoles) with amines. koreascience.krnih.gov This method is advantageous due to the high reactivity and stability of the intermediates. For example, t-butyl benzotriazol-1-yl carbonate reacts efficiently with a variety of primary and secondary amines to produce N-Boc carbamates in high yields. koreascience.kr The reaction proceeds smoothly in various solvents like methylene (B1212753) chloride, acetonitrile (B52724), and dimethylformamide. koreascience.kr The synthesis of carbamates can also be achieved through a one-pot Curtius rearrangement of N-acylbenzotriazoles in the presence of an alcohol. researchgate.net

The table below illustrates the synthesis of N-Boc carbamates from various amines using t-butyl benzotriazol-1-yl carbonate:

AmineSolventTemperature (°C)TimeProductYield (%)
BenzylamineMethylene ChlorideRoom Temp20 minN-(t-Butoxycarbonyl)benzylamineHigh
n-PropylamineMethylene ChlorideRoom Temp20 minN-(t-Butoxycarbonyl)-n-propylamineHigh
DiethylamineAcetonitrileRoom Temp-N-(t-Butoxycarbonyl)diethylamineHigh
2,6-DimethylpiperidineDimethylformamide503 hN-(t-Butoxycarbonyl)-2,6-dimethylpiperidineComplete Conversion
AnilineDimethylformamide503 hN-(t-Butoxycarbonyl)anilineComplete Conversion

Data sourced from Bull. Korean Chem. Soc., Vol. 7, No. 1, 1986. koreascience.kr

Activation of Carboxylic Acids for Diverse Organic Transformations

This compound and related benzotriazole derivatives are widely used to activate carboxylic acids for a variety of organic transformations beyond simple amidation. The resulting N-acylbenzotriazoles are stable, crystalline solids that act as efficient acylating agents. thieme-connect.comscielo.org.mx

This activation strategy is a cornerstone of peptide synthesis, where reagents like O-(benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) are employed to facilitate amide bond formation with minimal racemization. nih.govuni-kiel.deresearchgate.netnih.gov The activation of carboxylic acids with these reagents proceeds by forming a highly reactive O-acylisourea intermediate, which is then converted to the benzotriazolyl ester. researchgate.net

Beyond peptide chemistry, N-acylbenzotriazoles are versatile intermediates for:

C-acylation reactions: They can be used to acylate a range of carbon nucleophiles. thieme-connect.comscielo.org.mx

Esterification: The reaction of N-acylbenzotriazoles with alcohols, often in the presence of a catalyst, provides a mild method for ester synthesis.

Synthesis of Aldehydes and Ketones: Reduction of N-acylbenzotriazoles can lead to the formation of aldehydes, while their reaction with organometallic reagents can produce ketones.

The activation of carboxylic acids using benzotriazole-based reagents offers several advantages over traditional methods that use acid chlorides, such as milder reaction conditions and the avoidance of corrosive byproducts. scielo.org.mxresearchgate.net

Utilization in the Formation of Various Heterocyclic Compounds

Benzotriazole-mediated reactions are instrumental in the synthesis of a wide array of heterocyclic compounds. ethernet.edu.etmdpi.comrsc.orgrsc.org The benzotriazole group can act as a leaving group or participate directly in the cyclization process. researchgate.net

N-acylbenzotriazoles serve as key precursors for the synthesis of various heterocycles. thieme-connect.com For instance, they have been utilized in the synthesis of:

Oxazoles and Thiazoles: These can be prepared from N-acylbenzotriazoles under microwave irradiation. scielo.org.mx The Hantzsch thiazole (B1198619) synthesis, for example, can involve a linear precursor formed from a thioamide derived from a benzotriazole-activated fragment. nih.gov

1,2,3-Triazoles: Benzotriazole derivatives can be used in multicomponent reactions to construct triazole rings. nih.gov

Hydantoins (Imidazolidine-2,4-diones): The cyclization of N-(benzotriazol-1-ylcarbonyl)-amino acid amides in the presence of a base leads to the formation of 3,5-disubstituted hydantoins. thieme-connect.com

Benzoxazoles: These can be synthesized via flash vacuum pyrolysis of N-acylbenzotriazoles. scielo.org.mx

Pyrrolidin-2-ones: Glutamyl-bis-benzotriazole, derived from glutamic acid, undergoes condensation with amino acids to form N-protected-pyroglutamyl pseudopeptides, which are pyrrolidin-2-one derivatives. thieme-connect.com

Furthermore, multicomponent reactions (MCRs) often employ benzotriazole-containing reagents or intermediates to generate complex heterocyclic scaffolds in a single step. rsc.orgresearchgate.netbeilstein-journals.org For example, the Groebke–Blackburn–Bienaymé reaction, an isocyanide-based MCR, can be utilized to synthesize imidazo[1,2-a]pyridines. beilstein-journals.org

Comparative Analysis of Di Benzotriazol 1 Yl Carbonate with Other Activating Agents

Comparative Studies with Carbodiimide (B86325) Reagents (e.g., DCC, EDC, DIC)

Carbodiimide reagents are among the most established and widely used coupling agents due to their moderate reactivity and low cost. globalresearchonline.netuni-kiel.de The most common examples are N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and N,N'-diisopropylcarbodiimide (DIC). researchgate.net

The primary mechanism of carbodiimides involves the activation of a carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate is susceptible to racemization and can rearrange into an unreactive N-acylurea. luxembourg-bio.com To mitigate these issues and enhance reaction rates, carbodiimides are almost always used with nucleophilic additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). bachem.comglobalresearchonline.net

In comparison, BTC is considered one of the most efficient activation reagents, especially for difficult couplings involving less reactive amines. bachem.com It is thought to function through the in-situ generation of a highly reactive acid chloride intermediate. luxembourg-bio.com This high reactivity often translates to higher yields and faster reaction times than standard carbodiimide protocols, particularly in sterically hindered systems.

A significant practical difference lies in the by-products. DCC's by-product, dicyclohexylurea (DCU), is notoriously insoluble in most organic solvents, which simplifies its removal in solution-phase synthesis by precipitation but makes DCC unsuitable for solid-phase peptide synthesis (SPPS). globalresearchonline.netpeptide.com Conversely, DIC and EDC were developed to address this issue. The diisopropylurea by-product from DIC is more soluble in common solvents like dichloromethane (B109758), facilitating its removal during washes in SPPS. globalresearchonline.netuni-kiel.de EDC and its urea (B33335) by-product are water-soluble, allowing for simple aqueous extraction. globalresearchonline.net BTC's reaction generates benzotriazole (B28993) and carbon dioxide, but its handling is complicated by its toxicity and the formation of phosgene (B1210022) as a toxic intermediate, requiring specific handling precautions and solvent choices (e.g., THF or DCM, while avoiding DMF or NMP). bachem.comglobalresearchonline.net

Comparative Studies with Other Benzotriazole-Based Activating Agents (e.g., HOAt, HOBt, Oxyma Pure, N-acylbenzotriazoles)

The benzotriazole moiety is central to many modern coupling strategies. Beyond its incorporation into onium salts and BTC, it is the foundation for additives and other classes of reagents.

HOBt and HOAt: 1-Hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are primarily used as additives in carbodiimide-mediated couplings. chemicalland21.com They act by trapping the reactive O-acylisourea to form the corresponding OBt or OAt active esters. chemicalland21.com These esters are more selective towards aminolysis, which enhances coupling efficiency and significantly suppresses racemization. bachem.comglobalresearchonline.net HOAt is generally superior to HOBt, providing faster reactions and lower levels of racemization. uni-kiel.desigmaaldrich.com BTC, in contrast, is a standalone activating agent that does not require such additives, as it directly activates the carboxylic acid, likely via an acid chloride. luxembourg-bio.com

Oxyma Pure: Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) is a more recent development, designed as a safer, non-explosive alternative to HOBt and HOAt. sigmaaldrich.comuniurb.it It has demonstrated remarkable efficiency in suppressing racemization and improving coupling rates, with performance often comparable or superior to HOAt. uniurb.itnih.gov Like HOBt and HOAt, Oxyma is typically used as an additive with a primary coupling reagent like DIC. nih.gov The combination of DIC/Oxyma Pure has been shown to be highly effective. nih.gov BTC's comparison to the DIC/Oxyma system would be one of a highly potent, single-component reagent versus a highly efficient, safer, two-component system.

N-acylbenzotriazoles: N-acylbenzotriazoles are stable, often crystalline, activated esters. sigmaaldrich.com They serve as versatile acylating agents where the benzotriazol-1-yl group acts as an excellent leaving group. sigmaaldrich.com These pre-formed active esters are generally more reactive than other active esters like N-hydroxysuccinimide (NHS) esters but are less reactive than acid chlorides. sigmaaldrich.com BTC can be seen as a reagent that generates an even more reactive species in situ, making it more suitable for exceptionally difficult couplings where an isolated N-acylbenzotriazole might react too slowly. bachem.com

Assessment of Coupling Efficiency, Reaction Yields, and Selectivity Across Different Systems

The choice of coupling reagent is often dictated by the specific demands of the peptide sequence, such as the presence of sterically hindered or racemization-prone residues.

BTC is frequently recommended for its high efficiency in "difficult couplings," such as those involving N-alkylated amino acids or attachment to less reactive anilines, often achieving quantitative conversion where other reagents may fail. bachem.comresearchgate.net Onium salts like HATU and HBTU are also known for high efficiency in hindered couplings, with coupling reactions often completing in minutes. peptide.comchemicalbook.com Studies have shown that HOAt-based reagents (like HATU) consistently outperform their HOBt-based counterparts (like HBTU). acs.orgsigmaaldrich.com

Carbodiimides, when used alone, are generally less efficient and more prone to side reactions. globalresearchonline.net However, their performance is dramatically improved with additives. The DIC/HOAt combination is considered superior to other DIC/additive pairings, and the modern DIC/Oxyma Pure system is also highly regarded for its efficiency and safety profile. uni-kiel.denih.gov

Selectivity is also a key factor, particularly in the presence of unprotected side-chain functional groups. The high reactivity of BTC-generated intermediates requires careful control of reaction conditions to avoid side reactions. In contrast, systems based on active esters (e.g., onium salts or carbodiimide/additive mixtures) can offer a better balance of reactivity and selectivity, minimizing side reactions like the dehydration of asparagine and glutamine residues. globalresearchonline.net

Table 1: Comparative Efficiency of Di(benzotriazol-1-yl)carbonate vs. Carbodiimide-Based Systems

Reagent/System Typical Application Relative Efficiency Reported Yields Key Advantages Key Disadvantages
This compound (BTC) Difficult couplings, N-methyl amino acids, unreactive amines bachem.comluxembourg-bio.com Very High Often quantitative researchgate.net High potency, single-reagent system Toxicity of reagent and phosgene intermediate bachem.com
DCC/HOBt Solution-phase synthesis bachem.comglobalresearchonline.net Moderate-High Good to High Low cost, easy by-product removal (precipitation) globalresearchonline.netuni-kiel.de Racemization risk, insoluble by-product (DCU) unsuitable for SPPS globalresearchonline.netpeptide.com
EDC/HOBt Aqueous-phase couplings, protein modification globalresearchonline.net Moderate-High Good to High Water-soluble reagent and by-product globalresearchonline.net Racemization risk, requires aqueous workup globalresearchonline.net
DIC/HOAt Solid-phase peptide synthesis (SPPS) uni-kiel.denih.gov High High Soluble by-product, low racemization bachem.comuni-kiel.de Higher cost than DCC, requires additive

| DIC/Oxyma Pure | SPPS, "Green Chemistry" approaches nih.gov | High | High | Soluble by-product, low racemization, safer (non-explosive) additive uniurb.itnih.gov | Newer system, cost of additive |

Table 2: Comparative Efficiency of this compound vs. Onium Salts and Other Benzotriazole Agents

Reagent/System Typical Application Relative Efficiency Reported Yields Key Advantages Key Disadvantages
This compound (BTC) Difficult couplings, N-methyl amino acids bachem.comluxembourg-bio.com Very High Often quantitative researchgate.net High potency for hindered systems Toxicity, solvent restrictions (no DMF/NMP) bachem.comglobalresearchonline.net
HBTU/DIPEA Routine and hindered SPPS peptide.comchemicalbook.com High High Fast, effective, well-established Guanidinylation side reaction, potential for racemization peptide.comuniurb.it
HATU/DIPEA Hindered couplings, racemization-prone residues acs.orgnih.gov Very High Very High Generally superior to HBTU, less racemization peptide.comsigmaaldrich.com Higher cost, guanidinylation risk uniurb.it
BOP/DIPEA Hindered couplings Very High Very High No guanidinylation risk globalresearchonline.net Forms carcinogenic by-product (HMPA) globalresearchonline.netacs.org

| N-Acylbenzotriazoles | General acylation sigmaaldrich.com | Moderate | Good to High | Stable, crystalline, isolable active esters sigmaaldrich.com | Less reactive than in-situ methods for very difficult couplings |

Analysis of By-product Formation and Purification Challenges

The nature of by-products and the ease of their removal are critical factors in selecting a coupling reagent, directly impacting the purity of the final product and the complexity of the purification process.

Carbodiimides: The primary by-product is a disubstituted urea. For DCC, the resulting N,N'-dicyclohexylurea (DCU) is insoluble in most solvents and is typically removed by filtration, which is straightforward in solution-phase synthesis but clogs resins and filters in SPPS. globalresearchonline.netuni-kiel.de DIC generates N,N'-diisopropylurea, which is soluble enough to be washed away in SPPS. globalresearchonline.netuni-kiel.de EDC's by-product is water-soluble and removed by aqueous extraction. globalresearchonline.net Incomplete reactions can also lead to the formation of stable N-acylureas, which are difficult to remove. bachem.com

Onium Salts: Uronium/aminium salts like HBTU and HATU produce tetramethylurea, which is soluble and easily washed away. chemicalbook.com The more problematic side product is the guanidinylated peptide formed when excess reagent caps (B75204) the N-terminus, creating a difficult-to-separate impurity. sigmaaldrich.comuniurb.it Phosphonium (B103445) salts like BOP and PyBOP generate hexamethylphosphoramide (B148902) (HMPA) and tris(pyrrolidino)phosphane oxide, respectively. While the latter is less hazardous than the carcinogenic HMPA, both can pose purification challenges. globalresearchonline.netacs.org

This compound (BTC): The main by-products of BTC activation are two equivalents of benzotriazole and one of carbon dioxide. While these are generally easy to manage, the major challenge stems from the reagent's inherent toxicity and its decomposition to phosgene. bachem.com This necessitates careful handling and specific solvent choices (e.g., avoiding nucleophilic solvents like DMF) to prevent the formation of other undesired side products. bachem.comglobalresearchonline.net The purification challenges are therefore more related to process safety and reaction control than to the removal of a specific, troublesome by-product from the final mixture.

Table 3: By-product and Purification Profiles of Coupling Reagents

Reagent Class Primary By-product(s) Purification Challenges
This compound Benzotriazole, CO₂ bachem.com Management of highly toxic reagent and phosgene intermediate. bachem.com Requires specific, non-nucleophilic solvents. globalresearchonline.net
Carbodiimides (DCC) N,N'-Dicyclohexylurea (DCU) DCU is insoluble, precipitates in solution (easy to filter) but problematic for SPPS. globalresearchonline.netpeptide.com Formation of N-acylurea impurity. bachem.com
Carbodiimides (DIC, EDC) N,N'-Diisopropylurea; N-Ethyl-N'-(3-dimethylaminopropyl)urea By-products are soluble (DIC) or water-soluble (EDC) and easily removed by washing/extraction. globalresearchonline.netuni-kiel.de
Aminium/Uronium Salts (HBTU, HATU) Tetramethylurea; Guanidinylated peptide Tetramethylurea is soluble and easily removed. Guanidinylated peptide is a major, hard-to-separate impurity if reagent is in excess. uniurb.it
Phosphonium Salts (BOP) Hexamethylphosphoramide (HMPA) HMPA is a toxic/carcinogenic by-product that requires careful handling and removal. globalresearchonline.netacs.org

| Phosphonium Salts (PyBOP) | Tris(pyrrolidino)phosphane oxide | Less toxic than HMPA but can still require chromatographic separation. globalresearchonline.net |

Theoretical and Computational Investigations of Di Benzotriazol 1 Yl Carbonate

Quantum Chemical Studies on Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the three-dimensional structure and electronic properties of a molecule. For Di(benzotriazol-1-yl)carbonate, methods like Density Functional Theory (DFT) can predict its most stable conformation, bond lengths, bond angles, and dihedral angles.

Studies on related benzotriazole (B28993) derivatives show that the benzotriazole ring system has a diminished aromatic character, which contributes to its higher reactivity compared to more aromatic systems. nih.gov The geometry is characterized by specific bond lengths within the triazole and benzene (B151609) moieties. For instance, in N-1 substituted triazoles, the N(1)–N(2) bonds are typically longer than the N(2)–N(3) bonds, indicating more single- and double-bond character, respectively. nih.gov This structural feature is crucial as the benzotriazol-1-yl group acts as a good leaving group, a property central to the reactivity of BTC.

Electronic structure analysis focuses on the distribution of electrons within the molecule, often visualized through molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are key indicators of chemical reactivity. A low HOMO-LUMO energy gap suggests that a molecule is more reactive, as it requires less energy to undergo electronic transitions. researchgate.net For BTC, the LUMO is expected to be localized on the central carbonyl carbon, making it susceptible to nucleophilic attack. Quantum chemical calculations can precisely determine these energy levels and map the electrostatic potential (MEP) to identify electron-rich and electron-poor regions, further predicting sites of reactivity. researchgate.netresearchgate.net

Table 1: Representative Bond Lengths in N-Substituted Benzotriazole Derivatives Data extrapolated from studies on related structures.

BondTypical Length (Å)Reference
N(1)–N(2)1.342–1.359 nih.gov
N(2)–N(3)1.293–1.309 nih.gov
N(1)–C(carbonyl)Predicted to be labile
C=O~1.20

This table is illustrative and based on data for analogous compounds. Precise values for this compound would require specific DFT calculations.

Mechanistic Pathway Elucidation via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used computational method to investigate reaction mechanisms by mapping the potential energy surface that connects reactants, transition states, and products. shu.ac.ukacs.org For reactions involving this compound, such as the acylation of amines or alcohols, DFT can be used to model the step-by-step process of bond formation and cleavage.

A plausible mechanistic pathway for the reaction of BTC with a nucleophile (e.g., an amine, R-NH₂) would likely proceed through a two-step addition-elimination mechanism.

Nucleophilic Attack: The nucleophilic amine attacks the electrophilic carbonyl carbon of BTC. DFT calculations can model this initial step, identifying the formation of a tetrahedral intermediate.

Leaving Group Departure: The intermediate collapses, leading to the elimination of a benzotriazol-1-yl anion (or its protonated form, 1H-benzotriazole) and the formation of the acylated product and a second equivalent of the leaving group.

Computational studies on similar reagents, like benzotriazol-1-ylsulfonyl azide, have successfully elucidated such pathways. researchgate.net These studies show that the reaction proceeds via the initial nucleophilic attack followed by the elimination of the stable benzotriazole-containing fragment. researchgate.net DFT calculations can help confirm whether the mechanism is concerted or stepwise by locating all relevant intermediates and transition states on the potential energy surface. acs.orgbeilstein-journals.org

Analysis of Transition States and Energy Profiles of this compound Reactions

The transition state (TS) is a critical point on the reaction energy profile, representing the highest energy barrier that must be overcome for a reaction to occur. The analysis of its structure and energy is paramount to understanding reaction kinetics. The benzotriazol-1-yl groups in BTC are known to stabilize the transition state, which facilitates the reaction.

Computational chemists use various algorithms to locate the precise geometry of a transition state. Once found, frequency calculations are performed to confirm it is a true first-order saddle point (characterized by having exactly one imaginary frequency). This imaginary frequency corresponds to the vibrational mode of the atoms involved in the bond-breaking and bond-forming processes of the reaction coordinate.

By calculating the Gibbs free energies of the reactants, transition states, and products, a complete reaction energy profile can be constructed. This profile visually represents the energy changes throughout the reaction. The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which determines the reaction rate. A lower activation energy implies a faster reaction. For BTC, computational analysis would likely reveal a relatively low activation barrier for nucleophilic acyl substitution, consistent with its role as an efficient coupling reagent.

Prediction of Reactivity Patterns and Regioselectivity

Computational methods are highly effective in predicting how a molecule will react and, in cases with multiple potential reaction sites, which site will be preferred (regioselectivity). For this compound, reactivity indices derived from conceptual DFT, such as Fukui functions or dual descriptors, can be calculated. These indices quantify the local reactivity of different atoms in the molecule, highlighting the electrophilic nature of the carbonyl carbon and the nucleophilic nature of the nitrogen atoms in the benzotriazole rings.

When BTC reacts with an unsymmetrical nucleophile, the question of regioselectivity arises. While the reaction center of BTC itself is symmetrical, its utility in more complex synthetic sequences involving multifunctional molecules can be explored computationally. Theoretical calculations have been successfully employed to predict the high regioselectivity observed in reactions involving benzotriazole derivatives, where isomer ratios can be greater than 25:1. nih.gov By comparing the activation energies for different possible reaction pathways, computational models can accurately predict the major product, guiding synthetic efforts and explaining experimentally observed outcomes.

Influence of Solvation Effects in Computational Reaction Modeling

Reactions are almost always carried out in a solvent, and the interaction between the solute and solvent molecules can significantly influence reaction rates and mechanisms. Computational models must, therefore, account for these solvation effects to provide realistic predictions.

There are two main approaches to modeling solvation:

Explicit Solvation: Individual solvent molecules are included in the calculation. This method is computationally very expensive but provides a detailed picture of specific solute-solvent interactions, such as hydrogen bonding.

Implicit Solvation (Continuum Models): The solvent is treated as a continuous medium with a defined dielectric constant. Models like the Polarizable Continuum Model (PCM) or the Density-based Solvation Model (SMD) are widely used. researchgate.net These models are computationally efficient and often provide a good approximation of bulk solvent effects.

For reactions involving charged intermediates or transition states, such as the tetrahedral intermediate formed during the reaction of BTC, solvation is particularly important. A polar solvent can stabilize these charged species, lowering the activation energy and accelerating the reaction. researchgate.net Conversely, strong solvation of the reactants, for instance through hydrogen bonding, can sometimes hinder the reaction by making the nucleophile less available. thieme-connect.com Therefore, incorporating a suitable solvation model is crucial for obtaining quantitatively accurate energy profiles and for comparing computational predictions with experimental results conducted in solution. researchgate.netthieme-connect.com

Green Chemistry Aspects of Di Benzotriazol 1 Yl Carbonate Utilization

Sustainable Solvent Selection and Process Optimization

The choice of solvent is a critical factor in the environmental footprint of a chemical process. In the context of reactions involving DBTC, a shift towards more sustainable solvents is a key area of green chemistry research.

Sustainable Solvents:

Traditionally, solvents like dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (B109758) (DCM) have been widely used in peptide synthesis. uu.nl However, due to their toxicity and environmental concerns, there is a growing effort to replace them with greener alternatives. uu.nlnih.gov Research has identified several more eco-friendly solvents that are compatible with peptide synthesis, including:

2-Methyltetrahydrofuran (B130290) (2-MeTHF) nih.gov

Tetrahydrofuran (B95107) (THF) nih.gov

Cyclopentyl methyl ether (CPME) nih.gov

γ-Valerolactone (GVL) nih.gov

Propylene carbonate (PC) nih.govresearchgate.net

Dimethyl carbonate (DMC) nih.gov

Dipropyleneglycol dimethylether (DMM) unibas.it

A recent development in this area is the use of dipropyleneglycol dimethylether (DMM) as a green solvent for solid-phase peptide synthesis (SPPS). unibas.it DMM is biodegradable and exhibits low toxicity. unibas.it Studies have shown its applicability in various stages of SPPS, including resin swelling, deprotection, and coupling reactions. unibas.it

Process Optimization:

Process optimization plays a crucial role in enhancing the sustainability of syntheses using DBTC. This involves refining reaction conditions to improve efficiency and reduce waste. For instance, in the synthesis of 2-aryl-3-azolyl-1-indolyl-propan-2-ols, the initial seven-step route was optimized to a more efficient three-step process. nih.gov This optimization not only simplifies the procedure but also likely reduces solvent and energy consumption.

Furthermore, the development of one-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, exemplifies process optimization. mdpi.com This approach minimizes the need for purification of intermediates, thereby reducing solvent usage and waste generation. mdpi.com

Below is a table summarizing some green solvents and their potential application in syntheses involving benzotriazole (B28993) derivatives.

Solvent NameAbbreviationKey Green CharacteristicsApplication in Benzotriazole Chemistry
2-Methyltetrahydrofuran2-MeTHFBio-based potential, lower toxicity than THF. nih.govSolid-phase peptide synthesis. nih.gov
γ-ValerolactoneGVLBio-based, biodegradable. nih.govSolid-phase peptide synthesis. nih.gov
Propylene CarbonatePCLow toxicity, biodegradable. nih.govresearchgate.netN-alkylation of heterocycles, solid-phase peptide synthesis. nih.govresearchgate.net
Dimethyl CarbonateDMCLow toxicity, favorable environmental profile. nih.govSolid-phase peptide synthesis. nih.gov
Dipropyleneglycol DimethyletherDMMBiodegradable, low toxicity. unibas.itSolid-phase peptide synthesis. unibas.it

Atom Economy and Strategies for Waste Stream Minimization

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. researchgate.net Reactions involving DBTC, like other coupling reagents, can have poor atom economy, as a significant portion of the reagent's mass does not become incorporated into the final product. nih.govacs.org

Strategies for Waste Minimization:

Several strategies can be employed to minimize waste in reactions utilizing DBTC and similar reagents:

Catalytic Approaches: The development of catalytic methods for reactions where stoichiometric reagents are traditionally used can significantly improve atom economy. For instance, the use of palladium catalysts in cross-coupling reactions of 1-(aryl)methoxy-1H-benzotriazoles with arylboronic acids demonstrates a move towards more atom-economical C-C bond formation. nih.gov

Waste Reduction at the Source: A key principle of green chemistry is to prevent the generation of waste in the first place. ipen.org This can be achieved through careful planning of synthetic routes to maximize the incorporation of all materials used in the process into the final product. researchgate.net

The following table provides a comparison of the atom economy for the formation of diphenylmethane (B89790) using different benzyl (B1604629) electrophiles, highlighting the relative efficiency of various synthetic routes. nih.gov

Benzyl ElectrophileAtom Economy (%)
Benzyl chloride68
Benzyl acetate (B1210297)62
Benzyl carbonate58
Benzyl bromide57
Benzyl iodide49
1-Benzyloxy-1H-benzotriazole48
Benzyl phosphate46
Benzyl tosylate45
N,N-ditosylbenzylamine33

Data sourced from a study on palladium-catalyzed C-C cross-coupling reactions. nih.gov

Potential for Reagent Recovery and Recyclability

The ability to recover and reuse reagents and catalysts is a cornerstone of sustainable chemistry. While the direct recycling of DBTC itself is not widely reported, the recovery of byproducts and catalysts used in conjunction with it can contribute to a greener process.

The benzotriazole moiety, a key component of DBTC, is a stable heterocycle. After the coupling reaction, 1-hydroxybenzotriazole (B26582) (HOBt) is released as a byproduct. In principle, HOBt could be recovered and potentially converted back to DBTC or used in other applications. However, the practical and economic feasibility of such a process on an industrial scale requires further investigation.

More established is the concept of catalyst recycling. In palladium-catalyzed reactions involving benzotriazole derivatives, the recovery and reuse of the palladium catalyst is a critical aspect of process sustainability. nih.gov Similarly, in the synthesis of cyclic carbonates from epoxides and CO2 catalyzed by zinc dichloride supported on alumina, the catalyst system can be reused multiple times without a significant loss of activity. ua.es Furthermore, in some cases, co-catalysts like tetrabutylammonium (B224687) iodide (TBAI) can also be recovered and recycled. ua.es

The development of solid-supported reagents offers a promising avenue for reagent recyclability. gu.se For example, a polymer-supported nitrite (B80452) reagent has been used for the synthesis of benzotriazoles, allowing for easier separation and potential reuse of the support. acs.org

Energy Efficiency in Synthetic Protocols (e.g., Microwave-Assisted Reactions)

Improving energy efficiency is a key goal of green chemistry. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. cem.comnih.gov

Microwave-Assisted Syntheses with Benzotriazole Derivatives:

The use of microwave irradiation has been successfully applied to various syntheses involving benzotriazole derivatives:

Synthesis of Benzotriazole Derivatives: The synthesis of N-substituted benzylidene-2-(1H-benzotriazol-1-yl) acetohydrazide derivatives under microwave conditions resulted in higher yields and drastically shorter reaction times compared to conventional heating. rjptonline.org For example, the synthesis of 1-((2-methylphenylamino)methyl)-1H-benzotriazole took only 3 minutes and 10 seconds with microwave irradiation, compared to 5 hours and 30 minutes with conventional refluxing. nih.gov

Multicomponent Reactions: A microwave-assisted, three-component reaction of 2-aminobenzothiazole, aromatic aldehydes, and 1,3-diketones provides an efficient and atom-economical route to annulated products. mdpi.com

Synthesis of Triazines: A metal-free, microwave-assisted protocol for the preparation of trisubstituted 1,3,5-triazines from metformin (B114582) using benzotriazole chemistry offers short reaction times and excellent yields. mdpi.com

The following table compares the reaction times and yields of conventional versus microwave-assisted synthesis for a selection of benzotriazole derivatives. nih.gov

CompoundConventional Method (Time, Yield)Microwave Method (Time, Yield)
1-((phenylamino)methyl)-1H-benzotriazole5 h, 68%3 min, 78%
1-((4-methylphenylamino)methyl)-1H-benzotriazole6 h, 62%3 min 30 s, 72%
1-((2-methylphenylamino)methyl)-1H-benzotriazole5 h 30 min, 65%3 min 10 s, 75%
1-((4-chlorophenylamino)methyl)-1H-benzotriazole6 h 30 min, 60%4 min, 70%

Data illustrates the significant reduction in reaction time and improvement in yield achieved with microwave-assisted synthesis. nih.gov

Environmental Impact Assessment Compared to Conventional Coupling Reagents

Challenges with Benzotriazole-Based Reagents:

A significant concern associated with coupling reagents containing the benzotriazole motif is their potential explosive properties, which can pose safety risks, especially during scale-up and at elevated temperatures. acs.org This has led to a search for safer alternatives.

Greener Alternatives:

Reagents such as ethyl cyano(hydroxyimino)acetate (OxymaPure) and its derived uronium salt COMU are considered to be more sustainable alternatives to benzotriazole-based coupling agents. nih.govacs.org They generally exhibit comparable or even superior coupling efficiencies and lower rates of racemization. acs.org

Process Mass Intensity (PMI):

Process Mass Intensity (PMI) is a green chemistry metric that quantifies the total mass of materials (solvents, reagents, process water) used to produce a certain mass of the final product. researchgate.net Solvents typically contribute the most to the PMI in peptide synthesis, accounting for 80-90% of the total mass. researchgate.net The use of greener solvents and the optimization of processes to reduce solvent consumption can significantly lower the PMI. The recovery and recycling of solvents can lead to a PMI reduction of approximately 65%. uu.nl

Life Cycle Assessment:

A complete environmental impact assessment would involve a life cycle analysis, considering factors from the synthesis of the reagent itself to its use and the disposal of its byproducts. The production of the benzotriazole moiety can involve hazardous materials, and the waste streams generated during its synthesis and use need to be managed responsibly. ipen.orgmdpi.com

The following table provides a qualitative comparison of DBTC with other coupling reagents based on green chemistry principles.

ReagentKey AdvantagesKey Disadvantages from a Green Chemistry Perspective
Di(benzotriazol-1-yl)carbonate (DBTC) Effective coupling reagent.Poor atom economy, potential explosive hazard of benzotriazole moiety. acs.org
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) High coupling efficiency. rsc.orgContains benzotriazole moiety (potential explosive hazard), poor atom economy. unibas.itacs.org
Ethyl cyano(hydroxyimino)acetate (OxymaPure) Safer alternative to benzotriazole-based reagents, high efficiency. nih.govacs.org
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) High coupling efficiency, lower racemization. acs.orgInstability in DMF limits its use in automated SPPS. acs.org

Industrial Relevance and Process Development for Di Benzotriazol 1 Yl Carbonate

Scalability of Di(benzotriazol-1-yl)carbonate Synthesis for Large-Scale Production

The synthesis of this compound is typically achieved through the reaction of benzotriazole (B28993) with phosgene (B1210022) or its safer equivalents. Scaling this process for large-scale industrial production presents several challenges. The use of highly toxic materials like phosgene necessitates specialized equipment and stringent safety protocols to handle its extreme toxicity. acs.org

The transition from laboratory-scale to industrial-scale production requires careful consideration of factors that maintain product quality and consistency. nih.gov For large-scale reactions involving benzotriazole derivatives, the ability to recover and reuse materials is a key consideration for economic viability. The choice of synthesis method, whether batch or continuous flow, also plays a critical role in the scalability and safety of the production process. Continuous flow processes, in particular, can offer advantages in managing hazardous reactions and improving process control.

Optimization of Reaction Conditions for Industrial Applications

Optimizing reaction conditions is paramount for the efficient and economical industrial synthesis of BTC and its application in processes like peptide synthesis. Key parameters that require careful control include reaction time, temperature, and the molar ratio of reactants. scielo.br For instance, in related syntheses, factorial design and statistical analysis have been employed to determine the optimal conditions for maximizing yield. scielo.br

In the context of peptide synthesis where BTC is used, the choice of solvent and base is critical. uni-kiel.de Solvents must be selected to minimize side reactions, while the base, often a tertiary amine like N,N-diisopropylethylamine (DIEA), plays a crucial role in the coupling reaction's efficiency. uni-kiel.degoogle.com The optimization process aims to achieve high conversion rates, minimize racemization (the formation of stereoisomers), and reduce the generation of by-products, which simplifies purification and lowers production costs. researchgate.netacs.org

Below is a table summarizing key parameters often optimized in related chemical syntheses, which are also relevant to the production and application of BTC.

ParameterObjective of OptimizationTypical Considerations
Temperature Maximize reaction rate while minimizing side reactions and degradation.The stability of reactants and products at different temperatures. scielo.br
Reaction Time Ensure complete conversion without unnecessary energy consumption or by-product formation.Monitored through analytical techniques to determine the point of maximum yield. scielo.br
Molar Ratio of Reactants Achieve high yield and purity of the desired product.Stoichiometric or slight excess of one reactant may be used to drive the reaction to completion. scielo.br
Solvent Solubilize reactants and facilitate the reaction while minimizing side reactions.Polarity, boiling point, and inertness to reaction conditions are key factors. uni-kiel.de
Base Catalyze the reaction and neutralize acidic by-products.Strength and non-nucleophilic nature are important to avoid unwanted side reactions. uni-kiel.de

Analytical Methods for Quality Control and Purity Assurance in Large-Scale Processes

Ensuring the quality and purity of this compound in large-scale production is critical, especially when it is intended for use in the pharmaceutical industry. A robust quality control strategy involves the use of various analytical methods to identify and quantify the main compound and any impurities.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of BTC and the peptides synthesized using it. HPLC allows for the separation and quantification of the target molecule from impurities, which can include unreacted starting materials, by-products, and degradation products. researchgate.net For peptides, HPLC is crucial for detecting impurities such as deletion sequences or modified peptides. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for structural elucidation and purity determination. It provides detailed information about the molecular structure of BTC and can help identify any structural isomers or impurities.

Other analytical techniques that may be employed include:

Infrared Spectroscopy (IR): To confirm the presence of specific functional groups. scielo.br

Mass Spectrometry (MS): To determine the molecular weight and identify impurities.

Thermogravimetric Analysis (TGA): To assess thermal stability. scielo.br

The acceptable level of impurities is strictly regulated, particularly in pharmaceutical applications. For instance, in peptide drug products, impurities present at levels above 0.10% may require assessment for their potential impact. tapi.com

The following table outlines common analytical methods and their roles in quality control.

Analytical MethodPurpose in Quality Control
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification of the main component and impurities. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and identification of impurities.
Infrared (IR) Spectroscopy Functional group analysis. scielo.br
Mass Spectrometry (MS) Molecular weight determination and impurity identification.
Thermogravimetric Analysis (TGA) Evaluation of thermal stability. scielo.br

Regulatory Landscape and Compliance in Pharmaceutical and Chemical Industries

The production and use of chemical reagents like this compound are subject to a complex regulatory framework, particularly when they are used in the manufacturing of pharmaceuticals. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Chemicals Agency (ECHA) have established guidelines to ensure the safety and quality of chemical substances. europa.eufda.gov

In the European Union, the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation requires companies to register chemical substances produced or imported in quantities over one tonne per year. europa.eu This involves identifying and managing the risks associated with these substances. europa.eu

For pharmaceutical applications, the quality of reagents is of utmost importance. The FDA requires that the synthesis process, including the reagents used, be documented as part of an Investigational New Drug (IND) application and a New Drug Application (NDA). luxembourg-bio.com Any changes to the manufacturing process post-approval can lead to delays and increased costs. luxembourg-bio.com Control strategies must be in place to manage impurities throughout the synthesis process. connectmeinforma.com Reagents used in the production of APIs must meet stringent purity requirements. tapi.comconnectmeinforma.com

The table below highlights key regulatory considerations.

Regulation/GuidelineIssuing BodyKey Requirements
REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) European Chemicals Agency (ECHA)Registration of substances exceeding 1 tonne/year, risk assessment and management. europa.eu
Good Manufacturing Practices (GMP) Various (e.g., FDA, EMA)Ensures that products are consistently produced and controlled according to quality standards. ineos.com
Investigational New Drug (IND) / New Drug Application (NDA) U.S. Food and Drug Administration (FDA)Documentation of the manufacturing process, including all reagents used. luxembourg-bio.com
Analyte Specific Reagent (ASR) Regulations U.S. Food and Drug Administration (FDA)Regulates the sale, distribution, and use of reagents used in laboratory-developed tests. fda.govhoganlovells.com

Economic Feasibility and Cost-Benefit Analysis of this compound Applications

The economic feasibility of using this compound in industrial applications, particularly in peptide synthesis, is a critical factor for manufacturers. While BTC can be a highly effective coupling reagent, its cost relative to other reagents must be considered. luxembourg-bio.com

Avoiding the need for double coupling: This reduces the consumption of reagents and solvents. researchgate.net

The cost of the final peptide drug is significantly influenced by the cost of the raw materials and the efficiency of the manufacturing process. luxembourg-bio.com Therefore, while a coupling reagent might have a higher initial price, its use can be justified if it leads to significant downstream cost savings and a higher quality final product. The trend in the pharmaceutical industry is shifting towards more modern and efficient coupling techniques to reduce production costs. luxembourg-bio.com

FactorImpact on Economic Feasibility
Reagent Cost Higher priced reagents need to be justified by improved efficiency and yield. luxembourg-bio.com
Process Efficiency Higher reaction yields and reduced side reactions lead to lower overall production costs. researchgate.net
Purification Costs Cleaner reactions reduce the complexity and cost of purification. researchgate.nettapi.com
Waste Disposal Efficient reactions and solvent reduction can lower waste management costs.
Final Product Quality Higher purity and fewer impurities can increase the value and safety of the final product. tapi.comconnectmeinforma.com

Future Research Directions and Emerging Areas

Design and Synthesis of Novel Analogues and Derivatives of Di(benzotriazol-1-yl)carbonate

A significant future direction lies in the rational design and synthesis of novel analogues and derivatives of DBBC. While DBBC itself is highly effective, modifying its core structure could lead to reagents with fine-tuned reactivity, improved solubility in green solvents, or altered stability.

Future research could focus on:

Substitution on the Benzotriazole (B28993) Rings: Introducing electron-withdrawing or electron-donating groups onto the benzene (B151609) ring of the benzotriazole moieties could modulate the reactivity of the carbonate. For instance, nitro- or halogen-substituted analogues might exhibit enhanced leaving group ability, leading to faster reaction kinetics. Conversely, electron-donating groups could temper the reactivity for applications requiring more controlled or selective transformations. The synthesis of various functionalized benzotriazole derivatives is an active area of research, providing a foundation for creating these new DBBC analogues. nih.govacs.orgacs.org

Modification of the Carbonate Linker: Replacing the central carbonyl group with related functionalities, such as a thiocarbonyl group to yield a dithiocarbonate, could impart unique reactivity profiles.

Development of Polymeric or Solid-Supported Analogues: Anchoring the DBBC structure to a polymer backbone could facilitate its use in solid-phase synthesis and simplify product purification by allowing for the easy removal of the reagent and byproducts through filtration.

Inspired by the development of related reagents like t-Butyl Benzotriazol-1-yl Carbonate and Benzyl (B1604629) Benzotriazol-1-yl Carbonate, which were designed for specific protecting group strategies, new DBBC derivatives could be tailored for specialized synthetic challenges. koreascience.kr The synthesis of novel bisamide-decorated benzotriazole compounds for biological applications also highlights the feasibility and interest in creating more complex benzotriazole-containing molecules. acs.org

Exploration of this compound in Supramolecular Chemistry

The benzotriazole unit is a versatile building block in coordination chemistry and the construction of supramolecular assemblies. researchgate.net This opens a promising, yet largely unexplored, avenue for DBBC and its derivatives. The nitrogen-rich heterocyclic system of benzotriazole can act as an effective ligand for metal ions.

Emerging research areas include:

Ligand Synthesis: DBBC can be envisioned as a precursor for synthesizing multidentate ligands. Reaction of DBBC with nucleophiles containing additional donor sites could create complex ligands capable of forming intricate coordination complexes or polymers. Benzotriazole and its derivatives have already been used to create coordination clusters and polymers with interesting magnetic and luminescent properties. researchgate.net

Metal-Organic Frameworks (MOFs): The structural analogue of the common MOF linker, 1,3,5-benzenetricarboxylic acid (H3BTC), suggests that benzotriazole-containing linkers could be used to construct novel MOFs. mdpi.comnih.govlmaleidykla.lt While DBBC itself is a reagent, its derivatives could be designed to act as the organic struts in MOFs. These materials could have potential applications in gas storage, separation, and catalysis.

Self-Assembling Systems: The planar structure and potential for π-π stacking and hydrogen bonding make benzotriazole derivatives suitable candidates for designing organogels, liquid crystals, and other self-assembled materials. researchgate.net Future work could investigate how the derivatization of DBBC can lead to molecules that spontaneously organize into higher-order structures.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved scalability. flowphotochem.eu The integration of activating agents like DBBC into continuous flow systems is a key area for future development.

Key research thrusts include:

Automated Peptide Synthesis: While some activating agents have been adapted for flow-based peptide synthesis, the specific use of DBBC in such systems is an area ripe for exploration. rsc.org A flow setup could allow for the rapid, sequential coupling of amino acids with minimal side reactions and purification burdens.

On-Demand Generation of Activated Species: DBBC can be used to generate other reactive intermediates, such as acylbenzotriazoles. In a flow reactor, DBBC could be mixed with a carboxylic acid just before the stream is combined with a nucleophile, allowing for the on-demand generation and immediate use of the activated species. This approach minimizes the decomposition of sensitive intermediates.

Improved Process Safety and Efficiency: The use of phosgene (B1210022) alternatives like bis(trichloromethyl) carbonate (triphosgene) in continuous flow synthesis has been demonstrated to improve safety and process control. acs.org Similarly, employing the solid, more stable DBBC in flow reactors for reactions where it can replace less stable or more hazardous reagents would be a significant process chemistry advancement.

The development of fully automated systems for multi-step synthesis represents the next frontier, and robust reagents like DBBC could become standard components in these platforms. rsc.orgsoton.ac.uk

Applications in Advanced Material Science and Polymer Chemistry

The incorporation of the benzotriazole moiety into polymers and other materials can impart desirable properties, including UV stability, thermal resistance, and specific optical or electronic characteristics. researchgate.net DBBC represents a versatile tool for introducing this functional group.

Future applications in this domain may involve:

Polymer Synthesis: DBBC could be investigated as a monomer or a co-monomer in polymerization reactions. For example, its reaction with diols or diamines could produce polycarbonates or polyureas, respectively, with benzotriazole units integrated into the polymer backbone. Such polymers could find use as high-performance plastics or specialty coatings. Dinickel complexes featuring bis(benzotriazole iminophenolate) ligands have already been shown to be effective catalysts for copolymerization, indicating the compatibility of the benzotriazole unit with polymerization processes. acs.org

Surface Modification: DBBC can be used to activate carboxylic acid groups on the surface of a material. This allows for the subsequent grafting of other molecules, effectively functionalizing the surface to alter properties like hydrophobicity, biocompatibility, or adhesion.

Synthesis of π-Conjugated Materials: Benzotriazole is an electron-deficient heterocycle, making it a valuable building block for donor-acceptor type conjugated polymers used in organic electronics. mdpi.com Palladium-catalyzed cross-coupling reactions are often used to create these materials. While DBBC is not directly used in polymerization, it could be used to synthesize activated monomers or to functionalize existing polymers in a post-polymerization modification step. Research into π-conjugated polymers with benzotriazole units for applications in Organic Light Emitting Diodes (OLEDs) is an active field. mdpi.com

Role in Bioconjugation and Chemical Biology Beyond Peptide Synthesis

Bioconjugation, the covalent linking of two biomolecules or a biomolecule and a synthetic molecule, is a cornerstone of chemical biology, diagnostics, and therapeutics. ucl.ac.uk While DBBC's role in forming peptide bonds is known, its potential in broader bioconjugation applications is a significant area for future research.

Emerging roles include:

Labeling of Biomolecules: DBBC is an efficient reagent for activating carboxylic acids. This functionality can be harnessed to attach fluorescent dyes, biotin (B1667282) tags, or other reporter molecules to proteins or other biomolecules at sites containing glutamic or aspartic acid residues, or at a C-terminal carboxyl group.

Synthesis of Prodrugs and Antibody-Drug Conjugates (ADCs): The ability to form stable amide or ester linkages is critical in drug delivery. DBBC could be used to conjugate a drug molecule (containing a carboxylic acid) to a targeting moiety, such as an antibody or a cell-penetrating peptide. This is a key strategy in the development of ADCs for targeted cancer therapy. ucl.ac.uk

Creation of Unnatural Biopolymers: Researchers are synthesizing unnatural α-amino acids containing novel functional groups to probe and engineer biological systems. acs.org DBBC could be a useful reagent in the synthesis of peptide nucleic acids (PNAs) or other peptidomimetics where non-standard linkages are required. The synthesis of benzotriazole-derived α-amino acids highlights the interest in incorporating this heterocycle into biological structures for applications like fluorescent sensing. acs.org

The versatility of the benzotriazole scaffold in medicinal chemistry suggests that conjugates derived from DBBC-mediated reactions could possess interesting pharmacological properties themselves. nih.govgsconlinepress.com

Q & A

Q. What are the optimal synthetic conditions for preparing DBTC with high purity and yield?

DBTC is typically synthesized via condensation reactions between benzotriazole derivatives and carbonyl sources under anhydrous conditions. Key parameters include:

  • Solvent selection : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) to minimize hydrolysis.
  • Temperature : Reactions are often conducted at 0–5°C to suppress side reactions (e.g., oligomerization).
  • Stoichiometry : A 2:1 molar ratio of benzotriazole to phosgene or triphosgene is critical for complete conversion.
    Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (acetonitrile) ensures high purity. Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

Q. How should researchers characterize DBTC to confirm structural integrity?

Standard analytical methods include:

  • NMR spectroscopy :
    • ¹H NMR (DMSO-d6) : Aromatic protons (δ 7.5–8.2 ppm, multiplet) and carbonate linkage (δ ~4.5 ppm, singlet).
    • ¹³C NMR : Carbonate carbonyl at δ ~155 ppm and benzotriazole carbons (δ 110–150 ppm).
  • Mass spectrometry (MS) : ESI-MS typically shows [M+H]⁺ at m/z 297.1 (C₁₃H₈N₆O₃).
  • Elemental analysis : Expected composition: C (50.0%), H (2.6%), N (27.3%) .

Q. What safety protocols are essential for handling DBTC?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all procedures.
  • Storage : Store at –20°C under inert gas (argon/nitrogen) to prevent degradation. Avoid prolonged storage (>6 months) due to hydrolytic instability .
  • Disposal : Neutralize with aqueous sodium bicarbonate before disposal as hazardous waste .

Advanced Research Questions

Q. How does DBTC compare to other coupling agents (e.g., DCC, EDC) in peptide synthesis, and what experimental factors influence its efficiency?

DBTC acts as a non-carbodiimide activator, reducing racemization risks in peptide coupling. Key comparisons:

ParameterDBTCDCC/EDC
Byproduct solubility Water-soluble (easier removal)Insoluble DCU (requires filtration)
Reaction rate Slower, but higher selectivityFaster but prone to side reactions
Optimal solvent DMF or DMSODichloromethane or THF

Q. Methodological considerations :

  • Use equimolar amounts of DBTC and carboxylate components.
  • Monitor pH (6–7) to avoid premature hydrolysis of DBTC .

Q. How can DBTC degradation products affect experimental reproducibility, and how are they mitigated?

DBTC hydrolyzes to benzotriazole and CO₂ under humid conditions, leading to reduced reactivity. Mitigation strategies:

  • Stability testing : Use TGA/DSC to assess thermal stability (decomposition onset ~120°C).
  • In-situ activation : Prepare DBTC immediately before use or employ desiccants (e.g., molecular sieves).
  • Analytical monitoring : Track degradation via HPLC (C18 column, acetonitrile/water gradient) .

Q. What computational approaches (e.g., QSAR, CoMFA) can optimize DBTC derivatives for enhanced stability or reactivity?

  • CoMFA/CoMSIA : Model steric/electronic effects of substituents on the benzotriazole ring. For example, electron-withdrawing groups (e.g., –NO₂) enhance electrophilicity of the carbonate group.
  • DFT calculations : Predict hydrolysis pathways (e.g., nucleophilic attack by water at the carbonyl carbon).
  • Statistical modeling : Use partial least squares (PLS) to correlate structural descriptors (e.g., Hammett σ) with activation efficiency .

Key Research Gaps and Recommendations

  • Mechanistic studies : Elucidate DBTC’s role in suppressing racemization using kinetic isotope effects (KIE) or isotopic labeling.
  • Environmental impact : Assess ecotoxicity of DBTC degradation products using Daphnia magna assays.
  • High-throughput screening : Develop fluorescence-based assays to quantify activation efficiency in real-time.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.